Cas no 68400-47-5 ((2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane)
(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane Chemical and Physical Properties
Names and Identifiers
-
- (2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane
- 2,5-Diethoxy-4-((4-methylphenyl)thio)nitrobenzene
- 2,5-DIETHOXY-4-((4-METHYLPHENYL)THIO)-NITROBENZENE
- Sulfide,2,5-diethoxy-4-nitrophenyl p-tolyl (6CI)
- 1,4-diethoxy-2-[(4-methylphenyl)thio]-5-nitrobenzene
- 2,5-Diethoxy-4-((4-methylphenyl)thio)-nitro-benzene
- 1,4-diethoxy-2-(4-methylphenyl)sulfanyl-5-nitrobenzene
- 1,4-diethoxy-2-nitro-5-(p-tolylsulfanyl)benzene
- 4-p-Tolylmercapto-2,5-diethoxynitrobenzene
- EINECS 270-036-1
- Benzene, 1,4-diethoxy-2-((4-methylphenyl)thio)-5-nitro-
- 68400-47-5
- FT-0758094
- 1,4-Diethoxy-2-((4-methylphenyl)thio)-5-nitrobenzene
- A836129
- NS00036580
- DTXSID4071502
- JRKVBFFPQZNRRC-UHFFFAOYSA-N
- 2,5-Diethoxy-4-[(4-Methylphenyl)thio]nitrobenzene
- 270-036-1
- Benzene, 1,4-diethoxy-2-[(4-methylphenyl)thio]-5-nitro-
-
- MDL: MFCD00082249
- Inchi: 1S/C17H19NO4S/c1-4-21-15-11-17(23-13-8-6-12(3)7-9-13)16(22-5-2)10-14(15)18(19)20/h6-11H,4-5H2,1-3H3
- InChI Key: JRKVBFFPQZNRRC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)C1C=C(C(=CC=1OCC)[N+](=O)[O-])OCC
Computed Properties
- Exact Mass: 333.10300
- Monoisotopic Mass: 333.103
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.9
- Topological Polar Surface Area: 89.6A^2
Experimental Properties
- Density: 1.24
- Boiling Point: 500 °C at 760 mmHg
- Flash Point: 500 °C at 760 mmHg
- Refractive Index: 1.601
- PSA: 89.58000
- LogP: 5.37500
(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019107842-1g |
(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane |
68400-47-5 | 95% | 1g |
$400.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740716-1g |
(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane |
68400-47-5 | 98% | 1g |
¥2352.00 | 2024-05-03 | |
| Crysdot LLC | CD12043059-5g |
(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane |
68400-47-5 | 95+% | 5g |
$823 | 2024-07-24 |
(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on (2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane
Recent Advances in the Study of (2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane (CAS: 68400-47-5)
The compound (2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane (CAS: 68400-47-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfane and nitroaryl functional groups, has shown promising potential in various applications, including drug development, chemical synthesis, and material science. Recent studies have focused on elucidating its chemical properties, biological activities, and potential therapeutic applications.
One of the key areas of research has been the synthesis and optimization of (2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic route that enhances yield and purity, making it more feasible for large-scale production. The study also highlighted the compound's stability under various physiological conditions, which is critical for its potential use in pharmaceutical formulations.
In terms of biological activity, recent investigations have explored the compound's interaction with cellular targets. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that (2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. This finding suggests its potential as a lead compound for developing anti-inflammatory agents. Additionally, molecular docking studies have provided insights into the binding mechanisms, which could guide further structural modifications to enhance efficacy.
Another significant development is the exploration of the compound's role in photodynamic therapy (PDT). Research published in Photochemical & Photobiological Sciences (2023) revealed that (2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane can act as a photosensitizer, generating reactive oxygen species (ROS) upon light irradiation. This property makes it a candidate for PDT applications in cancer treatment, where targeted ROS generation can induce apoptosis in malignant cells.
Despite these promising findings, challenges remain. For instance, the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), require further investigation to assess its suitability for clinical use. Preliminary in vivo studies have shown moderate bioavailability, indicating the need for formulation optimization or derivatization to improve its therapeutic profile.
In conclusion, (2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane (CAS: 68400-47-5) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Recent advancements in its synthesis, biological activity, and therapeutic potential underscore its value as a subject of ongoing investigation. Future research should focus on addressing the current limitations and exploring its applications in diverse therapeutic areas.
68400-47-5 ((2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)